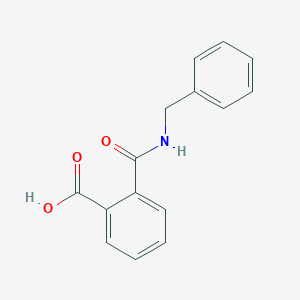

2-(Benzylcarbamoyl)benzoic acid

Description

The exact mass of the compound 2-(Benzylcarbamoyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Benzylcarbamoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzylcarbamoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(16-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRGQINXYBJMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366044 | |

| Record name | 2-(benzylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19357-07-4 | |

| Record name | 2-(benzylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYLPHTHALAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid

This technical guide provides a comprehensive overview of the synthesis of 2-(Benzylcarbamoyl)benzoic acid, a significant benzoic acid derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, reaction parameters, and key visualizations to facilitate a thorough understanding of the synthesis process.

Introduction

2-(Benzylcarbamoyl)benzoic acid, with the molecular formula C₁₅H₁₃NO₃, is a derivative of benzoic acid characterized by a benzylcarbamoyl substituent at the ortho position.[1] This compound and its analogues are of interest in medicinal chemistry and materials science. The synthesis primarily involves the reaction of phthalic anhydride with benzylamine, a common method for the formation of N-substituted phthalamic acids. This guide will detail a standard laboratory protocol for this synthesis, based on established methodologies for similar compounds.[2]

Reaction Scheme

The synthesis of 2-(Benzylcarbamoyl)benzoic acid is achieved through the nucleophilic acyl substitution reaction of phthalic anhydride with benzylamine. The amine group of benzylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

General Reaction:

Phthalic Anhydride + Benzylamine → 2-(Benzylcarbamoyl)benzoic acid

Physicochemical Properties

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| Phthalic Anhydride | C₈H₄O₃ | 148.11 | 131 | White solid | Soluble in ethanol, acetone; sparingly in ether, chloroform[3] |

| Benzylamine | C₇H₉N | 107.15 | -10 | Colorless liquid | Miscible with water, ethanol, ether |

| 2-(Benzylcarbamoyl)benzoic acid | C₁₅H₁₃NO₃ | 269.27 | 108–111[1] | Off-white solid | Soluble in organic solvents |

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids.[2]

Materials:

-

Phthalic anhydride

-

Benzylamine

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Cold water

-

Round bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Water bath

-

Buchner funnel and filter paper

Procedure:

-

In a 50 mL round bottom flask, dissolve phthalic anhydride (1.0 eq) in 20 mL of THF.

-

To this solution, add benzylamine (1.0 eq) dropwise while stirring.

-

Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture in a water bath under reflux for one hour.[2]

-

After one hour, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 10 mL of cold water to precipitate the product.[2]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purify the crude product by washing with diethyl ether.[2]

-

Dry the purified product to obtain 2-(Benzylcarbamoyl)benzoic acid as a solid.

Reaction Parameters and Expected Yield

The following table summarizes the key reaction parameters and expected yield based on analogous syntheses.

| Parameter | Value | Reference |

| Solvent | Tetrahydrofuran (THF) | [2] |

| Reaction Time | 1 hour | [2] |

| Reaction Temperature | Reflux | [2] |

| Purification Method | Precipitation in water, washing with diethyl ether | [2] |

| Expected Yield | ~71% (based on analogous reactions) | [2] |

Visualizations

To further clarify the synthesis process, the following diagrams illustrate the reaction scheme and the experimental workflow.

Caption: Reaction scheme for the synthesis of 2-(Benzylcarbamoyl)benzoic acid.

Caption: Step-by-step workflow for the synthesis protocol.

References

An In-depth Technical Guide to the Chemical Properties of 2-(Benzylcarbamoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(Benzylcarbamoyl)benzoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document includes detailed experimental protocols, tabulated chemical data for easy reference, and visualizations of the synthetic pathway and experimental workflow.

Chemical Properties

2-(Benzylcarbamoyl)benzoic acid is an organic compound that belongs to the family of benzoic acid derivatives. Its structure consists of a benzoic acid moiety with a benzylcarbamoyl substituent at the ortho-position.

Table 1: General Chemical Properties of 2-(Benzylcarbamoyl)benzoic Acid

| Property | Value |

| IUPAC Name | 2-(Benzylcarbamoyl)benzoic acid |

| Synonyms | N-Benzylphthalamic acid |

| CAS Number | 19357-07-4[1] |

| Molecular Formula | C₁₅H₁₃NO₃[2][3] |

| Molecular Weight | 255.27 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108–111 °C[3] |

| Boiling Point (Predicted) | 508.8 ± 43.0 °C at 760 mmHg[4] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³[4] |

| pKa | The pKa of the parent compound, benzoic acid, is approximately 4.2 in water. The pKa of 2-(benzylcarbamoyl)benzoic acid is expected to be in a similar range. |

| Solubility | Benzoic acid is sparingly soluble in cold water but more soluble in hot water, ethanol, benzene, and acetone.[5] The presence of the benzylcarbamoyl group is anticipated to enhance solubility in polar aprotic solvents. |

Synthesis and Purification

The most common method for the synthesis of 2-(benzylcarbamoyl)benzoic acid is the reaction of phthalic anhydride with benzylamine. This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid.

Experimental Protocol for Synthesis

Materials:

-

Phthalic anhydride

-

Benzylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Cold water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

Procedure:

-

In a 100 mL round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in anhydrous THF (30 mL).

-

To this solution, add benzylamine (1.0 equivalent) dropwise with continuous stirring at room temperature.

-

After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then pour it into cold water (50 mL).

-

If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified 2-(benzylcarbamoyl)benzoic acid in a vacuum oven.

Purification

The crude product can be further purified by recrystallization.

Protocol for Recrystallization:

-

Dissolve the crude 2-(benzylcarbamoyl)benzoic acid in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture).

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals to obtain the purified product.

Spectroscopic Analysis

The structure and purity of 2-(benzylcarbamoyl)benzoic acid can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for 2-(Benzylcarbamoyl)benzoic Acid

| Technique | Expected Wavenumber/Chemical Shift/m/z |

| FT-IR (cm⁻¹) | ~3384 (N-H stretch), ~3000 (O-H stretch, broad), ~1722 (Carboxylic C=O stretch), ~1677 (Amide C=O stretch)[3] |

| ¹H NMR (ppm) | ~10-12 (s, 1H, COOH), ~8.5-9.0 (t, 1H, NH), ~7.2-8.0 (m, 9H, Ar-H), ~4.5 (d, 2H, CH₂) |

| ¹³C NMR (ppm) | ~169 (C=O, acid), ~167 (C=O, amide), ~127-140 (Ar-C), ~44 (CH₂) |

| Mass Spec (m/z) | 255 [M]⁺, fragments corresponding to loss of H₂O, COOH, and cleavage of the amide bond. |

Potential Biological Activity

Derivatives of benzoic acid are known to exhibit a wide range of biological activities.[6] 2-(Benzylcarbamoyl)benzoic acid, due to its structural similarity to certain pyridinecarboxylic acid derivatives, has been investigated for potential anticoagulant applications.[3] The mechanism of action is thought to involve the modulation of blood coagulation pathways. However, detailed studies on its specific interactions with coagulation factors and its in vivo efficacy are still areas of active research. Some studies on similar benzoic acid derivatives have shown antiplatelet and antithrombotic effects.[7]

Visualizations

Synthesis of 2-(Benzylcarbamoyl)benzoic Acid

Caption: Reaction scheme for the synthesis of 2-(Benzylcarbamoyl)benzoic acid.

Experimental Workflow

Caption: Workflow for the synthesis, purification, and analysis.

References

- 1. MOLBASE [key.molbase.com]

- 2. aablocks.com [aablocks.com]

- 3. 2-(Benzylcarbamoyl)benzoic acid | 19357-07-4 | Benchchem [benchchem.com]

- 4. 页面加载中... [china.guidechem.com]

- 5. atamankimya.com [atamankimya.com]

- 6. researchgate.net [researchgate.net]

- 7. Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Benzylcarbamoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylcarbamoyl)benzoic acid, also known by its synonym N-benzylphthalamic acid, is a chemical compound with the CAS number 19357-07-4. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential biological activities, tailored for professionals in research and drug development.

Chemical Identity and Synonyms

The definitive identification of a chemical compound is crucial for research and regulatory purposes. The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-[(Benzylamino)carbonyl]benzoic acid .[1][2] It is also commonly referred to as N-benzylphthalamic acid .[3]

| Identifier | Value |

| IUPAC Name | 2-[(Benzylamino)carbonyl]benzoic acid[1][2] |

| Synonym | N-benzylphthalamic acid[3] |

| CAS Number | 19357-07-4[4] |

| Molecular Formula | C15H13NO3[4] |

| Molecular Weight | 255.27 g/mol [4] |

| InChI Key | KZRGQINXYBJMNB-UHFFFAOYSA-N[2] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| Melting Point | 148-150 °C | Commercial Supplier Data |

| Solubility | Soluble in methanol and chloroform | Commercial Supplier Data |

| Appearance | White to off-white solid | Commercial Supplier Data |

Synthesis

A detailed, experimentally verified protocol for the synthesis of 2-(Benzylcarbamoyl)benzoic acid is provided below. This method is based on the reaction of phthalic anhydride with benzylamine.

Experimental Protocol: Synthesis of N-benzylphthalamic acid

Materials:

-

Phthalic anhydride

-

Benzylamine

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A mixture of phthalic anhydride (1 equivalent) and benzylamine (1 equivalent) is refluxed in glacial acetic acid.

-

The reaction mixture is monitored for completion.

-

Upon completion, the solvent is evaporated.

-

The resulting solid is recrystallized from ethanol to yield N-benzylphthalamic acid.

Note: This is a generalized procedure based on the synthesis of similar N-substituted phthalimides.[5] Specific reaction times, temperatures, and yields would need to be optimized for this particular synthesis.

Logical Workflow for Synthesis

Caption: A logical workflow for the synthesis of 2-(Benzylcarbamoyl)benzoic acid.

Potential Biological Activity and Mechanism of Action

Antimicrobial Activity of Related Compounds

Studies on a series of benzyl and benzoyl benzoic acid derivatives have demonstrated their potential as inhibitors of bacterial transcription. This mechanism of action is distinct from many common antibiotics and presents a promising avenue for the development of new antimicrobial drugs.

Postulated Mechanism of Action

The proposed mechanism of action for these related compounds involves the inhibition of the interaction between the bacterial RNA polymerase (RNAP) and the sigma (σ) factor. The σ factor is essential for the initiation of transcription, and its binding to RNAP is a critical step. By disrupting this interaction, the benzoic acid derivatives effectively halt bacterial transcription and subsequent protein synthesis, leading to bacteriostasis or bactericidal effects.

The diagram below illustrates this postulated mechanism of action.

Caption: Postulated mechanism of action for related benzoic acid derivatives.

References

Core Mechanism of Action: Inhibition of Bacterial Transcription Initiation

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Benzylcarbamoyl)benzoic Acid and Related Compounds

Disclaimer: While this guide addresses the topic of 2-(Benzylcarbamoyl)benzoic acid, the detailed mechanism of action, quantitative data, and experimental protocols provided are based on extensive research into the closely related class of benzyl and benzoyl benzoic acid derivatives . Due to structural similarities, it is hypothesized that 2-(Benzylcarbamoyl)benzoic acid may exhibit a similar mechanism of action; however, specific experimental data for this exact compound is not available in the current body of scientific literature. The information presented herein is intended for researchers, scientists, and drug development professionals.

The primary mechanism of action for this class of compounds is the inhibition of bacterial transcription, a fundamental process for bacterial viability.[1][2][3] They achieve this by disrupting a critical protein-protein interaction: the binding of the sigma (σ) initiation factor to the bacterial RNA polymerase (RNAP) core enzyme.[1][3]

1.1. The Role of RNA Polymerase and Sigma Factor

In bacteria, the RNAP core enzyme, composed of five subunits (α₂, β, β', and ω), is responsible for synthesizing RNA from a DNA template.[1] However, the core enzyme alone cannot recognize specific promoter sequences on the DNA to initiate transcription.[1] For this, it requires an initiation factor known as the sigma (σ) factor.[1][3]

The σ factor binds to the RNAP core enzyme to form the RNAP holoenzyme . This holoenzyme is the complete and catalytically active form of the enzyme that can recognize promoter regions, melt the DNA duplex, and initiate the synthesis of RNA.[1][2] By preventing the association of the σ factor with the RNAP core, transcription of essential genes is halted, ultimately leading to bacterial cell death.[1][2]

1.2. Molecular Target and Binding Model

Benzyl and benzoyl benzoic acid derivatives are believed to function as molecular mimics of the σ factor.[1] They competitively bind to the primary σ-factor binding site on the β' subunit of the RNAP core enzyme.[1][4] This binding site is located in a region known as the clamp helix (or β' clamp helices).[1][4]

Docking studies suggest a specific binding mode where the benzoic acid moiety, particularly when at the 2-position relative to the benzyl or benzoyl group, plays a crucial role.[1] The carboxyl group of the benzoic acid is predicted to form a critical ionic bonding interaction with two key arginine residues, R278 and R281 (E. coli numbering), within the β' clamp helix binding pocket.[1] This interaction anchors the inhibitor in the binding site, physically occluding the σ factor and preventing the formation of a functional RNAP holoenzyme.[1]

Caption: Signaling pathway of transcription inhibition.

Quantitative Data: Biological Activity

The biological activity of this class of compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their half-maximal inhibitory concentration (IC₅₀) for the disruption of the RNAP-σ interaction.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzoic Acid Derivatives Data extracted from Ye et al., European Journal of Medicinal Chemistry, 2020.[1]

| Compound ID | R¹ (Position 5) | R² (Position 4) | Linker (X) | S. pneumoniae MIC (µg/mL) | S. aureus (ATCC 25923) MIC (µg/mL) | S. aureus (ATCC 29213) MIC (µg/mL) |

| 5a | H | H | -CH₂- | 4 | 32 | 32 |

| 5b | Cl | H | -CH₂- | 2 | 16 | 16 |

| 5e | CF₃ | H | -CH₂- | 1 | 8 | 8 |

| 5f | NO₂ | H | -CH₂- | 8 | 64 | 64 |

| 8a | H | H | -CO- | 8 | 32 | 64 |

| 8b | Cl | H | -CO- | 4 | 16 | 32 |

| 8e | CF₃ | H | -CO- | 2 | 4 | 4 |

| 8f | NO₂ | H | -CO- | 8 | 32 | 64 |

Table 2: Inhibition of β' Clamp Helix - σ Interaction Data extracted from Ye et al., European Journal of Medicinal Chemistry, 2020.

| Compound ID | IC₅₀ (µM) |

| 5b | 1.8 ± 0.2 |

| 5e | 1.1 ± 0.1 |

| 8e | 1.2 ± 0.2 |

| 5f | 10.2 ± 1.1 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of compounds targeting the RNAP-σ interaction.

3.1. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6]

-

Inoculum Preparation:

-

A single colony of the test bacterium is used to inoculate a sterile broth medium (e.g., Trypticase Soy Broth).[5]

-

The culture is incubated overnight at 37°C with shaking.[5]

-

The bacterial culture is then diluted in fresh broth to a standardized optical density (e.g., OD₆₆₀ = 0.1), which corresponds to a known cell concentration (e.g., 10⁸ CFU/mL).[5] This is further diluted to the final testing concentration (e.g., 10⁶ CFU/mL).[5]

-

-

Compound Dilution:

-

The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.[7] This creates a range of concentrations to be tested.

-

-

Inoculation and Incubation:

-

Data Analysis:

Caption: Workflow for the Broth Microdilution MIC Assay.

3.2. AlphaScreen Assay for RNAP-σ Interaction

This is a high-throughput, bead-based proximity assay to measure the inhibition of the RNAP-σ protein-protein interaction.[8][9]

-

Reagent Preparation:

-

Purified, tagged RNAP core enzyme (e.g., His-tagged) and σ factor (e.g., Biotin-tagged) are required.

-

AlphaScreen Donor beads (e.g., Streptavidin-coated) and Acceptor beads (e.g., Nickel Chelate-coated) are used.[8]

-

-

Assay Procedure (in 384-well plate):

-

Add assay buffer to all wells.

-

Add the test compound at various concentrations.

-

Add the His-tagged RNAP core enzyme and allow it to bind to the Ni-Chelate Acceptor beads.

-

Add the Biotin-tagged σ factor. In the absence of an inhibitor, it will bind to the RNAP core enzyme.

-

Add the Streptavidin Donor beads, which will bind to the biotinylated σ factor.[8]

-

Incubate the plate in the dark to allow for bead association.

-

-

Detection:

-

The plate is read in an AlphaScreen-capable plate reader. The reader excites the Donor beads at 680 nm.[8]

-

If the Donor and Acceptor beads are in close proximity (<200 nm) due to the RNAP-σ interaction, singlet oxygen is transferred from the Donor to the Acceptor bead, which then emits light at 520-620 nm.[10]

-

-

Data Analysis:

-

Inhibitors of the RNAP-σ interaction will prevent the beads from coming into proximity, resulting in a decreased signal.

-

The IC₅₀ value is calculated by plotting the signal intensity against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the AlphaScreen Protein-Protein Interaction Assay.

3.3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA confirms that a compound binds to its intended target (RNAP) inside intact cells by measuring changes in the protein's thermal stability.[11][12][13]

-

Cell Treatment:

-

Culture bacterial cells to the desired density.

-

Treat the cells with the test compound or a vehicle control for a specified time.[12]

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes to a range of different temperatures for a fixed time (e.g., 3 minutes) to induce protein denaturation and precipitation.[11]

-

Cool the samples immediately on ice.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells (e.g., by freeze-thaw cycles or sonication).

-

Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).[12]

-

-

Protein Detection:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of the target protein (e.g., a specific RNAP subunit) remaining in the soluble fraction using a method like Western Blotting or ELISA.[12]

-

-

Data Analysis:

-

Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples.

-

A successful binding event will stabilize the target protein, resulting in a shift of the melting curve to higher temperatures for the compound-treated sample compared to the control.[13]

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

- 1. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.polyu.edu.hk [research.polyu.edu.hk]

- 3. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 6. youtube.com [youtube.com]

- 7. 3.2. Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

An In-depth Technical Guide on the Crystal Structure of 2-(Benzylcarbamoyl)benzoic Acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Report on the Crystal Structure of 2-(Benzylcarbamoyl)benzoic Acid

1. Executive Summary

This technical guide addresses the request for an in-depth analysis of the crystal structure of 2-(Benzylcarbamoyl)benzoic acid. A comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), was conducted to locate the crystallographic data for this compound. The investigation concluded that, at present, the specific crystal structure for 2-(Benzylcarbamoyl)benzoic acid has not been published in the publicly available scientific literature. Consequently, quantitative crystallographic data, such as unit cell dimensions, bond lengths, and bond angles, are not available.

This report details the synthesis of related compounds and provides a generalized experimental workflow for the preparation of N-arylphthalamic acids, the class of compounds to which 2-(Benzylcarbamoyl)benzoic acid belongs. While specific experimental data for the title compound is unavailable, this guide offers a foundational understanding of its synthesis and characterization.

2. Synthesis and Molecular Structure

2-(Benzylcarbamoyl)benzoic acid, also known as N-benzylphthalamic acid, is synthesized through the reaction of phthalic anhydride with benzylamine. This reaction is a common method for the preparation of phthalamic acids.

Experimental Protocols

General Synthesis of 2-[(substitutedphenyl)carbamoyl] benzoic acids:

A general method for synthesizing compounds structurally related to 2-(Benzylcarbamoyl)benzoic acid involves the reaction of phthalic anhydride with a substituted aniline in a suitable solvent.[1]

-

Materials: Phthalic anhydride, substituted aniline (e.g., o-aminophenol, o-anisidine, o-chloroaniline), and a solvent such as tetrahydrofuran (THF).

-

Procedure:

-

Phthalic anhydride and the substituted aniline are mixed in a round-bottom flask containing the solvent.

-

The reaction mixture is refluxed for approximately one hour.

-

After cooling, the mixture is poured into cold water to precipitate the product.

-

The crude product is collected by filtration and purified, for example, by using diethyl ether.[1]

-

The synthesis of 2-(benzylamino)benzoic acid derivatives has also been achieved through a reductive amination reaction between 4-aminobenzoic acid and benzaldehyde derivatives.

3. Crystallographic Analysis

As of the date of this report, a definitive, publicly accessible crystal structure for 2-(Benzylcarbamoyl)benzoic acid (C₁₅H₁₃NO₃) has not been determined and deposited in crystallographic databases. Searches for this specific compound in the Cambridge Structural Database (CSD) and other scientific literature did not yield any results.

For illustrative purposes, crystallographic data for related phthalamic acid derivatives are often reported in the monoclinic or triclinic crystal systems. For instance, N-(2-hydroxyethyl)-5-nitroisophthalamic acid monohydrate crystallizes in the triclinic system.[2] In the absence of experimental data for the title compound, theoretical modeling and computational chemistry could be employed to predict its three-dimensional structure and potential crystal packing.

Data Presentation

Due to the unavailability of experimental data, quantitative crystallographic data for 2-(Benzylcarbamoyl)benzoic acid cannot be presented.

4. Mandatory Visualizations

While a specific signaling pathway involving 2-(Benzylcarbamoyl)benzoic acid is not documented, a generalized experimental workflow for its synthesis is presented below.

This technical guide has established that the crystal structure of 2-(Benzylcarbamoyl)benzoic acid is not currently available in the public domain. While this prevents a detailed analysis of its crystallographic properties, this report provides a foundational understanding of its synthesis through established chemical methodologies for related compounds. For researchers and professionals in drug development, the provided synthetic workflow can serve as a starting point for the preparation and subsequent characterization, including crystallization and structure determination, of this compound. It is recommended that future work focus on obtaining single crystals of 2-(Benzylcarbamoyl)benzoic acid to enable its full structural elucidation.

References

Spectroscopic and Synthetic Profile of 2-(Benzylcarbamoyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 2-(Benzylcarbamoyl)benzoic acid. The information is presented to support research and development activities where this compound is of interest. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Spectroscopic Data

The characterization of 2-(Benzylcarbamoyl)benzoic acid is defined by its unique spectroscopic fingerprint. The following tables summarize the key data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is a crucial tool for identifying the functional groups present in a molecule. The spectrum of 2-(Benzylcarbamoyl)benzoic acid reveals characteristic absorption bands for the carboxylic acid and amide functionalities.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3400 | N-H Stretch | Amide |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~1720 | C=O Stretch | Carboxylic Acid |

| ~1680 | C=O Stretch (Amide I) | Amide |

| ~1530 | N-H Bend (Amide II) | Amide |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | COOH |

| ~8.5 | Triplet | 1H | NH |

| 7.9 - 7.2 | Multiplet | 9H | Aromatic Protons |

| ~4.5 | Doublet | 2H | CH₂ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~168 | C=O (Amide) |

| 140 - 125 | Aromatic Carbons |

| ~44 | CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(Benzylcarbamoyl)benzoic acid (molar mass: 255.27 g/mol ), the expected molecular ion peak and key fragments are outlined below.

| m/z | Ion |

| 255 | [M]⁺ (Molecular Ion) |

| 237 | [M - H₂O]⁺ |

| 148 | [M - C₇H₇N]⁺ |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 2-(Benzylcarbamoyl)benzoic acid are provided below. These protocols are based on established chemical literature for similar compounds.

Synthesis of 2-(Benzylcarbamoyl)benzoic Acid

The synthesis of 2-(Benzylcarbamoyl)benzoic acid is typically achieved through the reaction of phthalic anhydride with benzylamine.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or chloroform) at room temperature.

-

Addition of Benzylamine: Slowly add benzylamine (1 equivalent) to the solution. The reaction is typically exothermic, and the temperature may be controlled with an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then dissolved in a minimal amount of a suitable solvent and acidified (e.g., with dilute HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(Benzylcarbamoyl)benzoic acid.

Spectroscopic Analysis Workflow

The following workflow outlines the general steps for acquiring the spectroscopic data presented in this guide.

Infrared (IR) Spectroscopy Protocol:

-

Sample Preparation: A small amount of the dried, pure compound is finely ground with anhydrous potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is then compressed in a pellet press to form a thin, transparent KBr pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Mass Spectrometry (MS) Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion to generate the mass spectrum.

This guide serves as a foundational resource for professionals working with 2-(Benzylcarbamoyl)benzoic acid. The provided spectroscopic data and experimental protocols are intended to facilitate further research and application of this compound.

Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives

An In-depth Technical Guide on the Biological Activity of 2-(Benzylcarbamoyl)benzoic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(benzylcarbamoyl)benzoic acid scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological effects of these compounds. Key activities, including anticancer and antimicrobial effects, are explored in detail. Quantitative data from relevant studies are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.

Introduction to 2-(Benzylcarbamoyl)benzoic Acid Derivatives

The core structure of these compounds consists of a benzoic acid moiety linked to a benzylamine through a carbamoyl (amide) bridge at the ortho position. This arrangement provides a rigid yet adaptable framework for molecular interactions with various biological targets. The benzene rings and the central amide linkage can be substituted to modulate pharmacokinetic and pharmacodynamic properties, leading to a diverse library of compounds with distinct biological profiles. The activities range from enzyme inhibition to disruption of essential cellular processes, highlighting their potential in treating complex diseases like cancer and bacterial infections.

Synthesis and Characterization

The synthesis of 2-(benzylcarbamoyl)benzoic acid derivatives is often straightforward, with the most common method involving the condensation of phthalic anhydride with a corresponding substituted benzylamine or aniline.

An In-depth Technical Guide to 2-(Benzylcarbamoyl)benzoic Acid: Molecular Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzylcarbamoyl)benzoic acid, a molecule of interest in the development of novel therapeutic agents. This document details its fundamental molecular properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activity, including a proposed mechanism of action.

Core Molecular Data

The fundamental molecular characteristics of 2-(Benzylcarbamoyl)benzoic acid are summarized in the table below, providing a ready reference for researchers.

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO₃ |

| Molecular Weight | 255.27 g/mol |

Synthesis Protocol

The synthesis of 2-(Benzylcarbamoyl)benzoic acid can be achieved through the reaction of phthalic anhydride with benzylamine. This method is a common and effective way to produce N-substituted phthalimic acids.

Experimental Protocol: Synthesis of 2-(Benzylcarbamoyl)benzoic acid

Materials:

-

Phthalic anhydride

-

Benzylamine

-

Glacial acetic acid

-

Ice

-

Cold water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and glacial acetic acid (approximately 3-4 mL per gram of phthalic anhydride).

-

Add benzylamine (1.0 equivalent) to the flask.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 1-2 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into a beaker containing ice.

-

Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate thoroughly with cold water.

-

The crude 2-(Benzylcarbamoyl)benzoic acid can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Biological Activity and Mechanism of Action

Derivatives of benzyl and benzoyl benzoic acid have demonstrated promising antimicrobial activity. The proposed mechanism of action for this class of compounds involves the inhibition of bacterial transcription by interfering with the interaction between the sigma (σ) factor and the core RNA polymerase (RNAP) enzyme.

The σ factor is essential for the initiation of transcription, as it guides the RNAP to specific promoter regions on the DNA. By binding to the RNAP core enzyme, 2-(Benzylcarbamoyl)benzoic acid and its analogs can prevent the formation of the RNAP holoenzyme, thereby inhibiting gene expression and ultimately leading to bacterial cell death.

A Theoretical Exploration of 2-(Benzylcarbamoyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 2-(Benzylcarbamoyl)benzoic acid. While direct and extensive theoretical studies on this specific molecule are not widely available in published literature, this document synthesizes methodologies and findings from closely related substituted carbamoylbenzoic acids and other benzoic acid derivatives to project a robust framework for its analysis. This guide covers quantum chemical calculations, including Density Functional Theory (DFT), for the determination of molecular geometry, electronic properties, and spectroscopic characteristics. Detailed computational protocols are outlined to provide a reproducible basis for future research. The potential applications and areas of interest for 2-(Benzylcarbamoyl)benzoic acid are also discussed based on the analysis of its structural and electronic features.

Introduction

2-(Benzylcarbamoyl)benzoic acid is a derivative of benzoic acid characterized by a benzylcarbamoyl substituent at the ortho position.[1] This class of compounds, more broadly known as N-acyl anthranilic acid analogs, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by related structures. Theoretical and computational studies are indispensable tools for understanding the structure-activity relationships (SAR) of such molecules at a molecular level. By employing quantum chemical methods, researchers can elucidate electronic properties, conformational possibilities, and potential intermolecular interactions that govern their biological and chemical behavior.

This guide will focus on the application of Density Functional Theory (DFT), a powerful computational method for investigating the properties of molecules.[2][3] The insights gained from these theoretical studies can significantly accelerate the drug discovery and development process by providing a rational basis for molecular design and optimization.

Computational Methodologies

The theoretical investigation of 2-(Benzylcarbamoyl)benzoic acid would typically involve a multi-step computational protocol. The following sections detail the standard procedures based on established research on similar molecules.[2][4][5]

Geometric Optimization

The initial step in any theoretical study is the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface).

Protocol:

-

Initial Structure Generation: The 3D structure of 2-(Benzylcarbamoyl)benzoic acid is built using molecular modeling software such as GaussView.[4]

-

Computational Method: Density Functional Theory (DFT) is the most common and effective method for this purpose. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used choice.[2][6]

-

Basis Set: A suitable basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p), is selected to describe the atomic orbitals.[2][6] The choice of basis set represents a trade-off between accuracy and computational cost.

-

Software: The calculations are performed using quantum chemistry software packages like Gaussian.[2][4]

-

Convergence Criteria: The optimization is complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

Vibrational Frequency Analysis

Following geometric optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

Protocol:

-

Calculation Type: A frequency analysis is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)) as the geometry optimization.[2]

-

Verification of Minimum: The absence of imaginary frequencies confirms that the structure is a true minimum. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further conformational searching.

-

Spectral Prediction: The calculated vibrational frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra for validation of the computational model.[2][7]

Electronic Properties Analysis

Several key electronic properties can be calculated to understand the reactivity and stability of 2-(Benzylcarbamoyl)benzoic acid.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.[2][5][8]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This map helps identify electrophilic and nucleophilic sites, which are important for predicting intermolecular interactions.[3]

-

Mulliken Atomic Charges: The distribution of electron density among the atoms in the molecule is quantified by calculating Mulliken atomic charges.[8]

Predicted Molecular Properties (Based on Analogs)

While specific data for 2-(Benzylcarbamoyl)benzoic acid is not available, the following tables summarize representative theoretical data for closely related 2-[(2-substitutedphenyl)carbamoyl]benzoic acids, calculated at the DFT/B3LYP/6-31G(d,p) level of theory.[2] This data provides a reasonable approximation of the expected values for the title compound.

Table 1: Selected Geometric Parameters (Bond Lengths and Angles)

| Parameter | 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | 2-[(2-chlorophenyl)carbamoyl]benzoic acid |

| Bond Lengths (Å) | |||

| C=O (amide) | 1.25 | 1.25 | 1.25 |

| C-N (amide) | 1.39 | 1.39 | 1.38 |

| N-H (amide) | 1.01 | 1.01 | 1.01 |

| C=O (acid) | 1.21 | 1.21 | 1.21 |

| O-H (acid) | 0.97 | 0.97 | 0.97 |

| **Bond Angles (°) ** | |||

| C-N-H (amide) | 117.34 | 117.51 | 116.32 |

| O=C-N (amide) | 121.7 | 121.9 | 122.2 |

| C-C-O (acid) | 114.2 | 114.2 | 114.3 |

Data extracted from a study on substituted phenyl carbamoyl benzoic acids.[2]

Table 2: Calculated Electronic Properties

| Property | 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | 2-[(2-chlorophenyl)carbamoyl]benzoic acid |

| HOMO Energy (eV) | -6.21 | -6.15 | -6.49 |

| LUMO Energy (eV) | -1.78 | -1.68 | -1.95 |

| HOMO-LUMO Gap (eV) | 4.43 | 4.47 | 4.54 |

| Chemical Hardness | 2.215 | 2.235 | 2.27 |

| Chemical Softness | 0.451 | 0.447 | 0.440 |

| Electronegativity | 3.995 | 3.915 | 4.22 |

| Global Electrophilicity Index | 3.60 | 3.44 | 3.92 |

Data extracted from a study on substituted phenyl carbamoyl benzoic acids.[2]

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for a theoretical study of a molecule like 2-(Benzylcarbamoyl)benzoic acid.

Caption: A typical workflow for the theoretical analysis of a small organic molecule.

Potential Signaling Pathways and Biological Activity

While no specific signaling pathways have been elucidated for 2-(Benzylcarbamoyl)benzoic acid, its structural similarity to other biologically active benzoic acid derivatives suggests potential areas of investigation. For instance, some benzoic acid derivatives have been studied as inhibitors of enzymes such as carbonic anhydrase.[3] The theoretical data, particularly the MEP and FMO analysis, can be instrumental in predicting the molecule's ability to interact with biological targets. Molecular docking studies, which are beyond the scope of this guide, would be the next logical step to explore potential protein-ligand interactions and hypothesize involvement in specific signaling pathways.

The following diagram illustrates a generalized logical flow for investigating the potential biological activity of a novel compound.

Caption: Logical workflow for the investigation of potential biological activity.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of 2-(Benzylcarbamoyl)benzoic acid. By leveraging established computational methodologies such as Density Functional Theory, researchers can gain significant insights into the geometric, electronic, and spectroscopic properties of this molecule. The provided protocols and comparative data from related compounds offer a solid foundation for future computational and experimental investigations. The theoretical approaches detailed herein are crucial for the rational design of novel derivatives with potentially enhanced biological activities, thereby accelerating the drug discovery and development pipeline.

References

- 1. 2-(Benzylcarbamoyl)benzoic acid | 19357-07-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative | Indian Journal of Pure & Applied Physics (IJPAP) [or.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]

- 6. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 7. chemrj.org [chemrj.org]

- 8. actascientific.com [actascientific.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-(Benzylcarbamoyl)benzoic Acid

Disclaimer: Direct experimental data on the specific therapeutic targets of 2-(benzylcarbamoyl)benzoic acid is limited in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic avenues by examining the biological activities of structurally related benzoic acid and N-acylanthranilic acid derivatives. The targets and mechanisms outlined herein are inferred and require direct experimental validation for 2-(benzylcarbamoyl)benzoic acid.

Introduction

2-(Benzylcarbamoyl)benzoic acid is a derivative of benzoic acid, a scaffold known to be a key component in a multitude of biologically active compounds. While research on this specific molecule is not extensive, the broader class of benzoic acid derivatives has shown significant promise in various therapeutic areas, including oncology, infectious diseases, and regenerative medicine. This technical guide consolidates the potential therapeutic targets of 2-(benzylcarbamoyl)benzoic acid based on the activities of its structural analogs. The aim is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

The core structure, featuring a benzoic acid moiety with an N-acyl substitution at the ortho position, suggests several potential mechanisms of action. These include, but are not limited to, the inhibition of key enzymes in cancer progression, modulation of signaling pathways involved in cell growth and differentiation, and interference with essential processes in microbial pathogens. This document will delve into these potential targets, presenting available quantitative data from related compounds, detailed experimental protocols for assessing these activities, and visual representations of the relevant biological pathways and experimental workflows.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related benzoic acid derivatives, the following therapeutic targets and mechanisms are proposed for 2-(benzylcarbamoyl)benzoic acid.

Oncology

A significant number of benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. Inhibition of HDACs can restore normal gene expression patterns, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Proposed Mechanism: 2-(Benzylcarbamoyl)benzoic acid, as an N-acylanthranilic acid derivative, may chelate the zinc ion in the active site of HDAC enzymes, a common mechanism for many HDAC inhibitors. This would prevent the deacetylation of histone proteins, leading to a more open chromatin structure and the transcription of tumor suppressor genes.

Signaling Pathway: HDAC Inhibition and Downstream Effects

Caption: Inferred mechanism of HDAC inhibition by 2-(Benzylcarbamoyl)benzoic acid.

Many anticancer agents, including some benzoic acid derivatives, exert their effects by inducing programmed cell death, or apoptosis. A key executioner of apoptosis is Caspase-3. Activation of Caspase-3 leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological changes of apoptosis and, ultimately, cell death. Some benzoic acid derivatives have been shown to induce apoptosis through the activation of caspases.[1][2]

Proposed Mechanism: By inhibiting survival pathways or inducing cellular stress (potentially through HDAC inhibition or other off-target effects), 2-(benzylcarbamoyl)benzoic acid may trigger the intrinsic or extrinsic apoptosis pathways, culminating in the activation of Caspase-3.

Signaling Pathway: Caspase-Mediated Apoptosis

Caption: General pathway for induction of apoptosis via Caspase-3 activation.

Benzoic acid derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[1][2] This is a common mechanism for many cytotoxic agents and is often a consequence of DNA damage or the activation of cell cycle checkpoints.

Proposed Mechanism: 2-(Benzylcarbamoyl)benzoic acid may interfere with the function of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) or their associated cyclins, leading to a halt in cell cycle progression. This effect could be a downstream consequence of HDAC inhibition and the subsequent expression of cell cycle inhibitors like p21.

Regenerative Medicine

Certain N-acyl benzoic acid analogs have been identified as stimulators of Bone Morphogenetic Protein 2 (BMP-2) production in osteoblasts. BMP-2 is a potent growth factor that plays a critical role in bone formation and regeneration. Compounds that can upregulate BMP-2 have significant therapeutic potential in fracture healing and treating bone defects.

Proposed Mechanism: 2-(Benzylcarbamoyl)benzoic acid may interact with cellular pathways that regulate the transcription and translation of the BMP-2 gene in osteoprogenitor cells, leading to increased BMP-2 secretion and subsequent osteoblast differentiation and bone formation.

Signaling Pathway: BMP-2 Stimulation and Osteogenesis

Caption: Inferred pathway for BMP-2 stimulation and subsequent osteogenesis.

Infectious Diseases

Bacterial RNA polymerase (RNAP) is a well-validated target for broad-spectrum antibiotics. Some benzoic acid derivatives have been shown to inhibit bacterial RNAP, thereby preventing transcription and leading to bacterial cell death.

Proposed Mechanism: 2-(Benzylcarbamoyl)benzoic acid could potentially bind to a subunit of the bacterial RNAP, either at the active site or an allosteric site, interfering with its function. This could prevent the initiation of transcription or the elongation of the RNA transcript.

Quantitative Data for Related Benzoic Acid Derivatives

The following tables summarize the biological activity of various N-acylanthranilic acid and other benzoic acid derivatives. This data provides a reference for the potential potency of 2-(benzylcarbamoyl)benzoic acid.

Table 1: Anticancer and Antiviral Activity of Selected Benzoic Acid Derivatives

| Compound Class | Specific Compound | Assay | Target/Cell Line | Activity (IC₅₀/EC₅₀) |

| 2-(Benzoylamino)benzoic Acid Analogs | 2-(4,5-difluoro-2-(2-fluorobenzoylamino)benzoylamino)benzoic acid | Adenovirus Replication Inhibition | Adenovirus | 0.6 µM (EC₅₀)[3] |

| 2-(Benzoylamino)benzoic Acid Analogs | 2-(5-chloro-2-(2-fluorobenzoylamino)benzoylamino)benzoic acid | Adenovirus Replication Inhibition | Adenovirus | 0.6 µM (EC₅₀)[3] |

| p-Aminobenzoic Acid Derivatives | Compound 20 | Cytotoxicity | NCI-H460 (Lung Cancer) | 15.59 µM (IC₅₀)[4] |

| 4-(Benzoyl)benzoic Acid Derivatives | 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Enzyme Inhibition | Human 5α-reductase type 2 | 0.82 µM (IC₅₀)[5] |

Table 2: Enzyme Inhibitory Activity of Selected Benzoic Acid Derivatives

| Compound Class | Specific Compound | Enzyme Target | Activity (IC₅₀) |

| Benzoylpiperidine Derivatives | Compound 20c | Monoacylglycerol Lipase (MAGL) | 74 nM[6] |

| Benzoylpiperidine Derivatives | Compound 20f | Monoacylglycerol Lipase (MAGL) | 78 nM[6] |

| 2-Aminobenzoic Acid Derivatives | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Acetylcholinesterase (AChE) | 9.68 µM |

| 2-Aminobenzoic Acid Derivatives | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Butyrylcholinesterase (BChE) | 11.59 µM |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential therapeutic activities of 2-(benzylcarbamoyl)benzoic acid.

HDAC Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against histone deacetylases.

Workflow: HDAC Inhibition Assay

Caption: Workflow for a typical fluorometric HDAC inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of 2-(benzylcarbamoyl)benzoic acid in assay buffer. Reconstitute recombinant human HDAC enzyme and the fluorogenic substrate according to the manufacturer's instructions.

-

Enzyme Reaction: In a 96-well microplate, add the HDAC enzyme to wells containing either the test compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Development: Stop the reaction by adding the developer solution, which also generates the fluorescent signal from the deacetylated substrate. Incubate for an additional 15 minutes at room temperature.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of Caspase-3 in cell lysates, an indicator of apoptosis.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) and treat with various concentrations of 2-(benzylcarbamoyl)benzoic acid for a predetermined time (e.g., 24, 48 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

-

Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer to release the cellular proteins. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal protein loading.

-

Enzyme Reaction: In a 96-well plate, add an equal amount of protein from each lysate.

-

Substrate Addition: Add the Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA) to each well. The activated Caspase-3 will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The level of Caspase-3 activity is proportional to the colorimetric signal. Compare the absorbance of treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in a cell population treated with a test compound using propidium iodide (PI) staining.

Methodology:

-

Cell Culture and Treatment: Plate cells and treat with 2-(benzylcarbamoyl)benzoic acid at various concentrations for a specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Osteoblast Differentiation and Mineralization Assay

This protocol is for assessing the potential of a compound to induce osteoblast differentiation and mineralization in a pre-osteoblastic cell line (e.g., MC3T3-E1).

Methodology:

-

Cell Culture: Culture MC3T3-E1 cells in growth medium until they reach confluence.

-

Induction of Differentiation: Switch the confluent cells to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate. Treat the cells with various concentrations of 2-(benzylcarbamoyl)benzoic acid.

-

Medium Change: Replace the medium with fresh differentiation medium and test compound every 2-3 days for 14-21 days.

-

Alizarin Red S Staining: After the differentiation period, fix the cells with 4% paraformaldehyde. Stain the fixed cells with Alizarin Red S solution, which specifically binds to calcium deposits in the mineralized matrix.

-

Visualization and Quantification: Visualize the red staining of mineralized nodules under a microscope. For quantification, the stain can be eluted and the absorbance measured spectrophotometrically.

BMP-2 Production Assay (ELISA)

This protocol describes the quantification of BMP-2 secreted by cells into the culture medium.

Methodology:

-

Cell Culture and Treatment: Culture pre-osteoblastic cells and treat them with 2-(benzylcarbamoyl)benzoic acid for 24-72 hours.

-

Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris.

-

ELISA Procedure: Perform a sandwich ELISA using a commercial kit for BMP-2. This typically involves:

-

Adding the collected supernatants and standards to a microplate pre-coated with a BMP-2 capture antibody.

-

Incubating to allow BMP-2 to bind.

-

Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating to form the sandwich complex.

-

Washing the plate and adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of BMP-2 in the treated and control samples.

Conclusion

While direct evidence for the therapeutic targets of 2-(benzylcarbamoyl)benzoic acid is currently lacking, the analysis of its structural analogs provides a strong rationale for investigating its potential in several key therapeutic areas. The N-acylanthranilic acid scaffold is a promising starting point for the development of novel inhibitors of HDACs for cancer therapy, modulators of BMP-2 for bone regeneration, and inhibitors of bacterial RNA polymerase for infectious diseases. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive roadmap for researchers to systematically evaluate the biological activities of 2-(benzylcarbamoyl)benzoic acid and elucidate its precise mechanisms of action. Further preclinical studies are warranted to validate these inferred targets and to explore the full therapeutic potential of this compound.

References

- 1. The vitamin-like dietary supplement para-aminobenzoic acid enhances the antitumor activity of ionizing radiation. [vivo.weill.cornell.edu]

- 2. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 4. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-(Benzylcarbamoyl)benzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Benzylcarbamoyl)benzoic acid, also known as N-benzylphthalamic acid, as a versatile building block in organic synthesis. The primary application highlighted is its use as a precursor for the synthesis of nitrogen-containing heterocyclic compounds, specifically N-benzylphthalimide and 2-benzylisoindolin-1-one. These scaffolds are of significant interest in medicinal chemistry and materials science.

Synthesis of 2-(Benzylcarbamoyl)benzoic Acid

The foundational step for utilizing 2-(Benzylcarbamoyl)benzoic acid is its synthesis, which is readily achieved through the reaction of phthalic anhydride with benzylamine.

Experimental Protocol: Synthesis of 2-(Benzylcarbamoyl)benzoic Acid

A straightforward and efficient method for the synthesis of 2-(Benzylcarbamoyl)benzoic acid involves the direct reaction of phthalic anhydride and benzylamine in a suitable solvent.

Procedure:

-

In a 50 mL round-bottom flask, dissolve phthalic anhydride (2.00 g, 13.51 mmol) in 20 mL of tetrahydrofuran (THF).

-

To this solution, add benzylamine (1.45 mL, 13.51 mmol) dropwise with stirring at room temperature.

-

After the addition is complete, reflux the reaction mixture in a water bath for one hour.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into 10 mL of cold water.

-

The resulting white precipitate is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like diethyl ether to yield 2-(Benzylcarbamoyl)benzoic acid as a faint brown colored product.

Quantitative Data for Synthesis of Substituted (Benzylcarbamoyl)benzoic Acids:

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Reference |

| Phthalic anhydride (1.199 g) | o-Anisidine (1.3 mL) | THF | 1 hr | Reflux | 71% | [1] |

| Phthalic anhydride (2.00 g) | 2-Chloroaniline (1.43 mL) | THF | 1 hr | Reflux | - | [1] |

Note: The yields can vary based on the specific substituted aniline used.

Applications in Heterocyclic Synthesis

2-(Benzylcarbamoyl)benzoic acid serves as a key intermediate for the synthesis of two important classes of nitrogen-containing heterocycles through dehydrative cyclization: N-benzylphthalimide (an imide) and 2-benzylisoindolin-1-one (a lactam). The choice of reaction conditions dictates the selective formation of either product.

Synthesis of N-Benzylphthalimide

The dehydration of 2-(Benzylcarbamoyl)benzoic acid under acidic conditions or with heat leads to the formation of N-benzylphthalimide. This compound and its derivatives have applications in various fields, including as intermediates for the Gabriel synthesis of primary amines.

Logical Relationship for Synthesis of 2-(Benzylcarbamoyl)benzoic Acid and its Conversion to N-Benzylphthalimide

Caption: Synthetic pathway from phthalic anhydride and benzylamine to N-benzylphthalimide.

This method utilizes glacial acetic acid as both a solvent and a catalyst for the cyclization.

Procedure:

-

In a flask equipped with a reflux condenser, a mixture of phthalic anhydride and benzylamine is refluxed in glacial acetic acid.

-

The excess solvent is removed, and the crude N-benzylphthalimide is purified by recrystallization.

This method is a general procedure; specific quantities can be adapted from related syntheses of N-substituted phthalimides.

Microwave irradiation offers a rapid and high-yielding alternative for the synthesis of N-benzylphthalimide.

Procedure: [2]

-

In a microwave-safe vessel, combine phthalimide, benzyl chloride, and a solid-supported catalyst (K₂CO₃-Al₂O₃) in a minimal amount of N,N-dimethylformamide (DMF).[2]

-

Irradiate the mixture in a microwave reactor at 750W for 420 seconds.[2]

-

After cooling, the reaction mixture is worked up by extraction and purified to yield N-benzylphthalimide.[2]

Quantitative Data for Synthesis of N-Benzylphthalimide:

| Starting Materials | Method | Catalyst/Solvent | Time | Temperature | Yield | Reference |

| Phthalimide, Benzyl Chloride | Microwave | K₂CO₃-Al₂O₃ / DMF | 420 s | 750W | 98% | [2] |

| Phthalic Acid, Benzylamine | Conventional | Triethylamine/trinitromethane eutectic | 2-4 h | Room Temp. | 83-85% | [3] |

| Phthalimide, Benzyl Chloride | Conventional | K₂CO₃ | 3 h | 190°C | 72-79% | [4] |

Synthesis of 2-Benzylisoindolin-1-one

The reductive cyclization of 2-(benzylcarbamoyl)benzoic acid or a related precursor leads to the formation of 2-benzylisoindolin-1-one. This reaction pathway is an alternative to the formation of the imide and yields a lactam structure. A common modern approach involves the one-pot reductive amidation of 2-formylbenzoic acid.

Experimental Workflow for the Synthesis of 2-Benzylisoindolin-1-one

Caption: Workflow for the synthesis of 2-benzylisoindolin-1-one.

While a direct, high-yield cyclization of 2-(benzylcarbamoyl)benzoic acid to the isoindolinone can be challenging, a highly efficient one-pot synthesis from 2-formylbenzoic acid and benzylamine has been developed. This method proceeds via in situ formation of the amido-acid followed by reductive cyclization.

Procedure:

-

To a solution of 2-formylbenzoic acid in a suitable solvent (e.g., water/ethanol), add benzylamine.

-

Introduce a suitable reduction catalyst (e.g., Pt nanowires).

-

Pressurize the reaction vessel with hydrogen gas (1 bar).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford 2-benzylisoindolin-1-one.

Safety and Handling

2-(Benzylcarbamoyl)benzoic acid and its precursors/products should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each compound.

Conclusion

2-(Benzylcarbamoyl)benzoic acid is a valuable and readily accessible intermediate in organic synthesis. Its primary utility lies in its ability to undergo dehydrative cyclization to form either N-benzylphthalimide or, through related precursors, 2-benzylisoindolin-1-one. The choice of synthetic route and reaction conditions allows for the selective synthesis of these important heterocyclic scaffolds, making 2-(benzylcarbamoyl)benzoic acid a versatile tool for researchers in drug discovery and materials science.

References

2-(Benzylcarbamoyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry

Introduction

2-(Benzylcarbamoyl)benzoic acid is a versatile building block in medicinal chemistry, serving as a key structural motif in the development of a diverse range of therapeutic agents. Its unique chemical architecture, featuring a benzoic acid moiety linked to a benzylamine group via an amide bond, provides a flexible scaffold that can be readily modified to optimize pharmacological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their work.

Synthetic Protocols